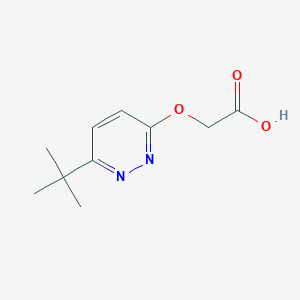

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)essigsäure

Übersicht

Beschreibung

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gezielte Protein-Degradation

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)essigsäure: wird als starre Verknüpfung bei der Entwicklung von PROTACs (Proteolyse-Targeting Chimären) verwendet . PROTACs sind eine neuartige Klasse therapeutischer Wirkstoffe, die krankheitsrelevante Proteine zum Abbau anvisieren. Die Starrheit des Linkers kann den dreidimensionalen Orientierung des Degraders erheblich beeinflussen, was für die Bildung des ternären Komplexes mit dem Zielprotein und der E3-Ubiquitin-Ligase entscheidend ist. Dies wirkt sich wiederum auf die Wirksamkeit der gezielten Protein-Degradation aus.

Chemische Biologie

In der chemischen Biologie dient diese Verbindung als heterobifunktioneller Vernetzer . Sie wird verwendet, um bifunktionale Moleküle zu erzeugen, die gleichzeitig an zwei verschiedene Ziele binden können. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Molekülen mit dualer Funktion, die biologische Pfade modulieren oder als molekulare Sonden dienen können, um komplexe biologische Systeme zu untersuchen.

Arzneimittelforschung

Die Rolle der Verbindung als Verknüpfung in PROTACs erstreckt sich auch auf Arzneimittelforschungsbemühungen . Durch die Erleichterung des Abbaus pathogener Proteine eröffnet sie neue Wege für die Behandlung von Krankheiten, die bisher als „nicht medikamentös behandelbar“ galten, da es an wirksamen Inhibitoren mangelte.

Materialwissenschaft

In der Materialwissenschaft könnte This compound für die Herstellung von intelligenten Materialien untersucht werden, die auf biologische Reize reagieren . Die Fähigkeit der Verbindung, mit Proteinen zu interagieren, könnte zur Entwicklung von Materialien mit neuartigen Eigenschaften wie Selbstheilung oder adaptiver Reaktionsfähigkeit führen.

Umweltwissenschaften

Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit dokumentiert sind, könnten die Prinzipien der gezielten Protein-Degradation auf die biologische Sanierung der Umwelt angewendet werden . Proteine, die zur Degradation von Umweltverschmutzern entwickelt wurden, könnten mit dieser Verbindung gekoppelt werden, um ihre Stabilität und Wirksamkeit zu verbessern.

Pharmakologie

In der Pharmakologie ist die Anwendung der Verbindung in PROTACs besonders vielversprechend für die Entwicklung von Therapeutika der nächsten Generation . Sie könnte zu Medikamenten mit verbesserter Selektivität und reduzierten Nebenwirkungen führen, da der Mechanismus der gezielten Degradation die Modulation von Proteinspiegeln in der Zelle ermöglicht.

Biochemie

Schließlich ist This compound in der Biochemie wertvoll für die Untersuchung von Protein-Wechselwirkungen und Enzymkinetik . Als Bestandteil von PROTACs kann sie dazu beitragen, die Mechanismen aufzuklären, durch die Proteine erkannt und abgebaut werden, was zu unserem Verständnis zellulärer Prozesse beiträgt.

Biologische Aktivität

2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazin-3-yl moiety linked to an acetic acid group via an ether bond. The tert-butyl substitution enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid exhibits various biological activities, including anti-inflammatory effects, modulation of signaling pathways, and potential anti-fibrotic properties.

Table 1: Summary of Biological Activities

Anti-inflammatory Effects

A study evaluated the compound's ability to inhibit inflammation in LX-2 cells, a model for liver fibrosis. Treatment with 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid resulted in a significant reduction in IL-6 expression and phosphorylation of IKKβ and NF-κB, indicating its potential as an anti-inflammatory agent. The results demonstrated a dose-dependent response, highlighting the compound's efficacy at various concentrations .

Modulation of Histone Acetylation

Research has also suggested that this compound may play a role in modulating histone acetylation through its interaction with histone acetyltransferase 1 (HAT1). The inhibition of HAT1 activity by the compound could lead to altered acetylation patterns in chromatin, which are crucial for gene expression regulation. This mechanism may have implications for cancer therapy, as aberrant histone modifications are often associated with tumorigenesis .

Anti-fibrotic Activity

In vitro studies indicated that 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid significantly inhibited COL1A1 promoter activity, which is essential for collagen synthesis during fibrosis development. This suggests that the compound could be beneficial in treating fibrotic diseases by preventing excessive collagen deposition .

Cytotoxicity in Cancer Cells

The compound has shown cytotoxic effects against various cancer cell lines. Specifically, it induced apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases. This property positions it as a potential candidate for further development in anticancer therapies .

Case Studies

Several case studies have explored the therapeutic potential of pyridazine derivatives similar to 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid:

- Case Study on Liver Fibrosis : A clinical evaluation demonstrated that compounds with similar structures effectively reduced liver fibrosis markers in animal models, supporting the hypothesis that pyridazine derivatives can ameliorate fibrotic conditions.

- Cancer Treatment : Preclinical trials involving related compounds showed promising results in reducing tumor growth and enhancing apoptosis in various cancer models. These findings suggest that further exploration into the mechanisms of action for 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid could yield significant therapeutic insights.

Eigenschaften

IUPAC Name |

2-(6-tert-butylpyridazin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNYYVBQEGCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.